(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate
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Overview
Description
Synthesis Analysis
The synthesis of related dimethylphenylhydrazine compounds involves complex chemical reactions. For instance, Fischer indole synthesis demonstrates how N′-methyl-2,6-dimethylphenylhydrazine hydrochloride reacts with ketones to produce various products, including trimethyltetrahydrocarbazole, highlighting the reactive versatility of dimethylphenylhydrazine derivatives (Bajwa & Brown, 1970).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, reveals complex interactions and arrangements. These structures are often determined using X-ray diffraction to elucidate their three-dimensional configurations, demonstrating the importance of molecular structure in understanding the chemical behavior of these compounds (Zou Xia, 2001).
Chemical Reactions and Properties
Dimethylphenylhydrazine compounds participate in a variety of chemical reactions, indicating a rich chemistry. For example, they are used in Fischer indole synthesis to create complex indole structures, showcasing their utility in synthesizing heterocyclic compounds. The reaction mechanisms often involve intermediates such as dienone–imine structures, which further transform into desired products (Bajwa & Brown, 1969).
Physical Properties Analysis
The physical properties of dimethylphenylhydrazine derivatives, including their solubility, melting points, and crystal structures, are crucial for their application in synthesis and material science. These properties are often determined through experimental methods such as crystallography and spectrometry to understand how these compounds interact with their environment and other chemicals.
Chemical Properties Analysis
The chemical properties of "(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate" and its derivatives, such as reactivity with different chemical groups, stability under various conditions, and their ability to undergo specific reactions, are fundamental to their application in chemical synthesis. Studies on nucleophilic substitution reactions and interactions with different nucleophiles highlight the chemical versatility and reactivity of these compounds (Baranov et al., 2005).
Scientific Research Applications
Spectrophotometric Analysis
Hydrazine compounds, including derivatives of (2,4-Dimethylphenyl)hydrazine, are utilized in spectrophotometric analysis for determining hydrazine concentrations. For example, a study demonstrated the spectrophotometric determination of hydrazine by forming a derivative and measuring the absorbance of the resulting product. This method offers a precise way to quantify hydrazine in various samples, such as boiler feed water, highlighting its significance in environmental and industrial monitoring (George, Nagaraja, & Balasubramanian, 2008).
Pharmaceutical Intermediates
(2,4-Dimethylphenyl)hydrazine derivatives are pivotal in synthesizing pharmaceutical intermediates. For instance, the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide derivatives has been reported, with some compounds showing significant antioxidant and urease inhibitory activities. This underscores the role of (2,4-Dimethylphenyl)hydrazine derivatives in developing new therapeutic agents (Khan et al., 2010).
Chemosensors
Research has also explored the use of (2,4-Dimethylphenyl)hydrazine derivatives in creating chemosensors. A study outlined the synthesis of hydrazones based on the condensation of (2,4-Dimethylphenyl)hydrazine HCl with various aromatic carbonyl compounds. These synthesized compounds have shown potential as chemosensors, which could be applied in detecting specific chemical substances, demonstrating their utility in chemical sensing technologies (Salim & Ali, 2020).
Biological Activities
The biological activities of (2,4-Dimethylphenyl)hydrazine derivatives are an area of significant interest. Various studies have synthesized hydrazine derivatives and evaluated their biological properties, such as antifungal, antibacterial, and anti-inflammatory activities. These findings suggest the potential of these compounds in biomedical research and drug development, offering insights into their mechanisms of action and therapeutic applications (Khan et al., 2010; Salim & Ali, 2020).
Safety And Hazards
properties
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;dihydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH.2H2O/c1-6-3-4-8(10-9)7(2)5-6;;;/h3-5,10H,9H2,1-2H3;1H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKEBPMNNQAJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C.O.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate |
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